disialosyl Le(a) - 104220-70-4

disialosyl Le(a)

Catalog Number: EVT-1509806
CAS Number: 104220-70-4
Molecular Formula: C13H25N
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Disialosyl Lewis a (disialosyl Le(a)) is a complex carbohydrate structure that plays a significant role in various biological processes, particularly in cancer biology. It is characterized by the presence of two sialic acid residues linked to a Lewis a antigen, which is a type of carbohydrate structure that can influence cell signaling and interactions. Disialosyl Le(a) is synthesized through specific enzymatic pathways, primarily involving sialyltransferases that add sialic acid residues to sugar chains.

Source

Disialosyl Le(a) is derived from the Lewis a antigen, which is commonly found on the surface of glycoproteins and glycolipids in human tissues. Its expression is notably increased in certain cancer types, including colorectal and renal cancers, where it may contribute to tumor progression and immune evasion.

Classification

Disialosyl Le(a) belongs to the class of glycosphingolipids and is classified as a sialylated carbohydrate antigen. It is part of the broader family of Lewis antigens, which are important for cell-cell recognition and signaling.

Synthesis Analysis

Methods

The synthesis of disialosyl Le(a) can be achieved through various methods, including chemical synthesis and enzymatic approaches. A prominent method is the chemoenzymatic synthesis, which utilizes glycosyltransferases to facilitate the addition of sialic acids to acceptor substrates.

Technical Details

  1. Chemoenzymatic Synthesis: This method often employs multiple enzymes in a one-pot reaction to streamline the process. For example, studies have utilized sialyltransferases like ST6GalNAc-VI to catalyze the transfer of sialic acid from nucleotide-sugar donors to lactose-based acceptors.
  2. Automated Platforms: Recent advancements include automated platforms for synthesizing carbohydrates, allowing for high-throughput production of disialosyl Le(a) and related structures .
Molecular Structure Analysis

Structure

Disialosyl Le(a) consists of a lacto-core structure with two sialic acid residues attached via α(2→3) and α(2→6) linkages. The presence of these linkages contributes to its unique biological properties.

Data

  • Molecular Formula: C_18H_32N_2O_15S
  • Molecular Weight: Approximately 500 Da
  • Structural Representation: The structure can be visualized using advanced molecular modeling software that depicts glycosidic linkages and functional groups.
Chemical Reactions Analysis

Reactions

Disialosyl Le(a) participates in various biochemical reactions, primarily involving interactions with lectins and other carbohydrate-binding proteins. These interactions can modulate cellular responses such as adhesion, migration, and immune evasion.

Technical Details

  1. Sialylation Reactions: The key reactions involve the transfer of sialic acid from activated sugar nucleotides (e.g., CMP-sialic acid) to the hydroxyl groups on galactose or N-acetylgalactosamine residues.
  2. Enzymatic Pathways: Specific enzymes like ST6GalNAc-VI are crucial for facilitating these reactions under physiological conditions .
Mechanism of Action

Process

The mechanism by which disialosyl Le(a) exerts its biological effects involves several steps:

  1. Synthesis: The initial step involves enzymatic addition of sialic acids to precursor structures.
  2. Cell Interaction: Once synthesized, disialosyl Le(a) can bind to specific receptors on immune cells, influencing their activation and response.
  3. Biological Effects: This binding can lead to altered signaling pathways that promote tumor cell survival and proliferation .

Data

Research indicates that disialosyl Le(a) may enhance the survival of cancer cells by interacting with siglecs (sialic acid-binding immunoglobulin-like lectins), which modulate immune responses against tumors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or crystalline solid.
  • Solubility: Soluble in water and polar organic solvents due to its hydrophilic nature.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with lectins and antibodies specific for sialic acids or Lewis antigens.

Relevant Data or Analyses

Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to characterize disialosyl Le(a) in research settings .

Applications

Scientific Uses

Disialosyl Le(a) has several applications in scientific research:

  1. Cancer Research: It serves as a biomarker for certain cancers, aiding in diagnosis and monitoring disease progression.
  2. Vaccine Development: Its role as an antigen makes it a candidate for vaccine formulations aimed at eliciting immune responses against cancer cells.
  3. Therapeutic Targeting: Understanding its interactions with immune cells opens avenues for developing therapies that target disialosyl Le(a)-expressing tumors .
Structural Characterization of Disialosyl Le(a) Antigen

Chemical Composition and Glycolipid Architecture

Disialosyl Lewis A (disialosyl Le(a)) is a complex fucoganglioside characterized by a ceramide lipid anchor linked to an oligosaccharide chain terminating in fucose and two sialic acid residues. Its canonical structure is IV³NeuAc,III⁶NeuAcLe₄Cer, where:

  • Sialic acids (N-acetylneuraminic acid, NeuAc) are attached via α2-3 and α2-6 linkages to the inner galactose and N-acetylglucosamine residues, respectively [1] [5].
  • Fucose is α1-4-linked to GlcNAc, forming the Lewis A (Le(a)) epitope critical for antigenic specificity [1] [4].
  • The hydrophobic ceramide moiety embeds the molecule into cell membranes, facilitating its role in signal transduction [4].

Sialic Acid Linkage Patterns (α2-3 vs. α2-6)

The spatial orientation of sialic acids dictates biological function:

  • α2-3-linked sialic acid is susceptible to cleavage by Clostridium perfringens neuraminidase or influenza virus A2 sialidase, yielding monosialosyl Le(a) as an intermediate [1] [6].
  • α2-6-linked sialic acid is resistant to these enzymes unless detergents disrupt membrane integrity [1].
  • Functional impact: α2-3 linkages mediate cellular adhesion in pathogens like Toxoplasma gondii [2], while α2-6 linkages serve as receptors for viruses such as porcine sapovirus [6].

Table 1: Enzymatic Sensitivity of Disialosyl Le(a) Linkages

Linkage TypeCleaving EnzymeReaction ConditionsProduct Formed
α2-3Influenza virus A2 sialidaseDetergent-independentMonosialosyl Le(a)
α2-3C. perfringens sialidaseDetergent-free bufferMonosialosyl Le(a)
α2-6Arthrobacter ureafaciens sialidaseRequires detergentAsialo Le(a)

Fucosylation and Terminal Oligosaccharide Motifs

The Le(a) motif (Galβ1-3[Fucα1-4]GlcNAc) confers antibody-binding specificity:

  • Monoclonal antibody FH7 recognizes disialosyl Le(a) but not disialosyl Le(x) due to distinct fucose positioning (α1-4 vs. α1-3) [5].
  • Deglycosylation studies confirm that fucose removal ablates binding to anti-Le(a) antibodies [1].

Comparative Analysis with Related Gangliosides

Differentiation from Monosialosyl Le(a) and Disialosyl Le(x)

  • Monosialosyl Le(a) (III⁴FucIII⁶NeuAcLc₄): Retains reactivity with anti-Le(a) antibodies but lacks the second sialic acid, reducing its affinity for FH7 [1] [5].
  • Disialosyl Le(x): Contains fucose α1-3-linked to GlcNAc, making it antigenically distinct. FH7 shows no cross-reactivity [5].
  • Neurological gangliosides (e.g., GD3, GD2): Share disialosyl termini but lack fucose; they are overexpressed in neuroectodermal tumors [4] [10].

Structural Homology with Other Tumor-Associated Antigens

Disialosyl Le(a) exhibits partial homology with:

  • GD2 (II³NeuAc,III³NeuAcLacCer): Both contain α2-8-linked disialosyl groups but differ in core saccharides [4].
  • GQ1b: A tetrasialoganglioside targeted in Miller Fisher syndrome; shares α2-8-linked sialic acids but has additional carbohydrate residues [10].

Table 2: Ganglioside Comparison in Cancer and Neurological Contexts

GangliosideStructureTumor AssociationAntibody Cross-Reactivity
Disialosyl Le(a)IV³NeuAc,III⁶NeuAcLe₄CerColonic adenocarcinomaFH7 monoclonal antibody
GD3II³(NeuAc)₂LacCerMelanoma, gliomaNot with FH7
GD2II³NeuAc,III³NeuAcLacCerNeuroblastoma, osteosarcomaLimited

Biosynthesis Pathways

Enzymatic Regulation of Sialyltransferases and Fucosyltransferases

Biosynthesis involves sequential glycosylation:1. Sialylation:- ST3Gal-III adds α2-3-linked sialic acid to galactose.- ST6GalNAc-VI attaches α2-6-linked sialic acid to GlcNAc [4] [6].2. Fucosylation: FUT3 (α1-3/4-fucosyltransferase) links fucose to GlcNAc, completing the Le(a) epitope [4].3. Regulation: GD3 synthase (ST8SiaI) overexpression in tumors drives disialosyl ganglioside production [4].

Subcellular Compartmentalization of Glycosphingolipid Assembly

  • Endoplasmic Reticulum (ER): Ceramide synthesis and initial glucosylation [4].
  • Golgi Apparatus: Terminal glycosylation:
  • cis-Golgi: Addition of galactose and sialic acids.
  • trans-Golgi: Fucosylation by FUT3 [4] [8].
  • Lipid rafts: Disialosyl Le(a) localizes to membrane microdomains, facilitating interactions with oncogenic receptors [4].

Table 3: Key Biosynthetic Enzymes and Compartments

EnzymeFunctionSubcellular SiteRegulatory Role in Cancer
ST3Gal-IIIα2-3 sialylation of galactosecis-GolgiUpregulated in adenocarcinoma
ST6GalNAc-VIα2-6 sialylation of GlcNAcmedial-GolgiModulates sialic acid diversity
FUT3α1-4 fucosylation of GlcNActrans-GolgiEnhances Le(a) antigenicity

Properties

CAS Number

104220-70-4

Product Name

disialosyl Le(a)

Molecular Formula

C13H25N

Synonyms

disialosyl Le(a)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.